molecular formula C25H27N3O6 B569305 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin CAS No. 504413-76-7

10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin

Cat. No.: B569305
CAS No.: 504413-76-7
M. Wt: 465.506
InChI Key: KQWVOLZADNLIFA-YNMFNDETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin, registered under CAS number 504413-76-7, represents a complex pentacyclic quinoline alkaloid derivative characterized by multiple strategic substitutions on the camptothecin scaffold. The systematic nomenclature reflects the precise positioning of functional groups that distinguish this compound from the parent camptothecin structure. The molecule incorporates a hydroxyl group at position 10, a dimethylaminomethyl substituent at position 9, and an ethoxy group at position 5, while maintaining the critical (20S) stereochemistry at the lactone ring that is essential for topoisomerase I inhibitory activity.

The structural classification of this compound places it within the broader category of 5-substituted camptothecin analogues, a class that has emerged from extensive synthetic efforts to improve the pharmacological properties of natural camptothecin. The presence of the (5RS) designation indicates that this compound exists as a mixture of diastereomers at position 5, reflecting the introduction of a new chiral center during the synthetic process. This stereochemical complexity distinguishes it from simpler camptothecin derivatives and requires careful consideration in both synthetic preparation and biological evaluation.

The pentacyclic ring system maintains the characteristic pyrrolo[3,4-β]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and the alpha-hydroxy lactone ring with (S) configuration at position 20 (the E-ring). This structural framework is essential for the planar configuration that enables effective intercalation with the topoisomerase I-DNA complex, while the specific substitution pattern represents targeted modifications designed to enhance both stability and biological activity.

The molecular formula and precise structural parameters reflect the systematic incorporation of substituents that address specific pharmacological challenges associated with the parent camptothecin compound. The ethoxy group at position 5 represents a particularly significant modification, as research has demonstrated that 5-substituted camptothecins can exhibit improved water solubility ranging from 1 milligram to 10 milligrams per milliliter. The combination of this alkoxy substitution with the established topotecan-like 9-dimethylaminomethyl and 10-hydroxy groups creates a unique structural profile within the camptothecin family.

Historical Context in Camptothecin Research

The development of this compound must be understood within the broader historical context of camptothecin research, which began with the isolation of the parent compound from Camptotheca acuminata by Monroe Wall and Mansukh Wani in 1966. The initial discovery represented a breakthrough in natural product screening for anticancer drugs, as camptothecin demonstrated significant antitumor activity in preliminary clinical trials against breast, ovarian, colon, lung, and stomach cancers.

However, the clinical development of camptothecin encountered substantial obstacles in the 1970s due to severe toxicity issues including myelosuppression, gastrointestinal toxicities, and hemorrhagic cystitis, combined with poor water solubility and inconsistent efficacy. These challenges led to the discontinuation of clinical trials and prompted researchers to focus on developing synthetic analogues that could overcome these limitations while maintaining the essential mechanism of action.

The breakthrough came in 1985 when researchers discovered that camptothecin and its derivatives specifically target topoisomerase I, forming a stable ternary complex with the enzyme and DNA that ultimately leads to cancer cell death. This mechanistic understanding revitalized interest in camptothecin research and provided a rational basis for drug design efforts focused on optimizing the interaction with the topoisomerase I-DNA complex.

The development of topotecan in the 1990s marked a crucial milestone in camptothecin research, as it became the first topoisomerase I inhibitor approved for clinical use and demonstrated that synthetic modifications could successfully address the solubility and toxicity challenges of the parent compound. The success of topotecan, which incorporates both 9-dimethylaminomethyl and 10-hydroxy substitutions, established these modifications as validated approaches for improving camptothecin derivatives.

Subsequent research efforts have focused on further optimization through additional substitutions, particularly at position 5, which has emerged as a promising site for enhancing both solubility and stability. The methodology for introducing 5-alkoxy substitutions was developed through oxidative reactions in alcoholic solvents, providing a versatile semi-synthetic approach for generating diverse C-5 substituted camptothecin analogues. This synthetic methodology has enabled the systematic exploration of various alkoxy groups at position 5, leading to compounds with improved water solubility and maintained antitumor activity.

Position Within Quinoline Alkaloid Family

This compound occupies a distinctive position within the quinoline alkaloid family, representing an advanced synthetic derivative that combines multiple structural modifications to optimize therapeutic potential. Quinoline alkaloids constitute a diverse class of naturally occurring and synthetic compounds characterized by the quinoline ring system, which serves as the foundation for numerous pharmaceutically active molecules.

Within this broader classification, camptothecin and its derivatives form a specialized subgroup distinguished by their pentacyclic structure and unique mechanism of topoisomerase I inhibition. The parent camptothecin was originally isolated as a pentacyclic alkaloid from Camptotheca acuminata, a tree native to China that has been used in traditional Chinese medicine. The planar pentacyclic ring structure of camptothecin, including the pyrrolo[3,4-β]-quinoline moiety and the critical alpha-hydroxy lactone ring, represents a unique structural motif within the quinoline alkaloid family.

The specific modifications present in this compound reflect systematic structure-activity relationship studies that have identified optimal substitution patterns for enhancing biological activity. The 9-dimethylaminomethyl substitution places this compound within the topotecan subfamily of camptothecin derivatives, while the 10-hydroxy group provides additional hydrogen bonding capacity that can enhance interactions with the topoisomerase I-DNA complex.

The 5-ethoxy substitution represents a more recent development in camptothecin chemistry, emerging from research demonstrating that C-5 substituted camptothecins can exhibit improved pharmacological properties compared to unsubstituted analogues. This modification creates a new chiral center at position 5, resulting in the formation of diastereomers that must be considered in both synthetic preparation and biological evaluation. The methodology for introducing these 5-alkoxy groups has provided access to a wide variety of C-5 substituted analogues, each with distinct pharmacological profiles.

The combination of these three major substitutions (9-dimethylaminomethyl, 10-hydroxy, and 5-ethoxy) creates a highly functionalized derivative that represents the current state of camptothecin optimization efforts. Research has demonstrated that compounds with bulkier hydrophobic side chains at position 9 tend to exhibit better bioactivities, while the introduction of alkoxy groups at position 5 can significantly improve water solubility. The resulting compound thus integrates multiple validated modifications to create a derivative with enhanced therapeutic potential within the quinoline alkaloid family.

Relationship to Topotecan and Related Derivatives

The structural relationship between this compound and topotecan reveals both shared functional elements and distinctive modifications that define their respective positions within the camptothecin derivative family. Topotecan, also known as 9-dimethylaminomethyl-10-hydroxycamptothecin, served as the foundational template for developing this 5-ethoxy derivative.

Both compounds share the critical 9-dimethylaminomethyl and 10-hydroxy substitutions that distinguish topotecan from the parent camptothecin structure. These modifications were specifically designed to address the solubility and stability challenges associated with camptothecin while maintaining the essential topoisomerase I inhibitory activity. The dimethylaminomethyl group at position 9 provides a basic center that enhances water solubility in the protonated form, while the hydroxy group at position 10 offers additional hydrogen bonding capacity.

The key distinction lies in the presence of the 5-ethoxy group in the target compound, which represents a significant structural advancement beyond the topotecan framework. Research has demonstrated that 5-alkoxy substituted camptothecins can be synthesized through oxidative reactions with various alcohols, creating a new chiral center and resulting in diastereomeric mixtures. The introduction of this ethoxy group addresses ongoing challenges related to stability and solubility that even topotecan has not fully resolved.

Comparative studies of related derivatives have shown that the size and nature of substituents at various positions significantly influence biological activity. Research on 9-(alkylthiomethyl)-10-hydroxycamptothecins has revealed that compounds with bulkier hydrophobic side chains at position 9 demonstrate better bioactivities. Similarly, investigations of 5-substituted analogues have shown that these modifications can improve water solubility from 1 to 10 milligrams per milliliter while maintaining significant antitumor activity.

The relationship to other clinically relevant derivatives such as irinotecan and its active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin) provides additional context for understanding the position of this 5-ethoxy derivative within the therapeutic landscape. While irinotecan and SN-38 incorporate ethyl substitution at position 7, the target compound explores modification at position 5, representing a different approach to optimizing the camptothecin scaffold.

Mechanistic studies have shown that all these derivatives maintain the fundamental topoisomerase I inhibitory mechanism, forming ternary complexes with the enzyme and DNA that prevent religation of single-strand breaks and ultimately lead to cancer cell death. However, the specific substitution patterns influence the stability of these complexes, the pharmacokinetic properties of the compounds, and their overall therapeutic efficacy. Research comparing various camptothecin derivatives has demonstrated that compounds like CKD602 can be 3 times more potent than topotecan as topoisomerase inhibitors, indicating that structural modifications can lead to significant improvements in biological activity.

The development of this compound thus represents the logical evolution of topotecan-based drug design, incorporating validated modifications while exploring new substitution patterns to further optimize therapeutic potential. The resulting compound maintains the proven 9-dimethylaminomethyl and 10-hydroxy substitutions while adding the novel 5-ethoxy group to create a derivative with potentially enhanced pharmacological properties compared to both topotecan and other related compounds in clinical use.

Properties

CAS No.

504413-76-7

Molecular Formula

C25H27N3O6

Molecular Weight

465.506

InChI

InChI=1S/C25H27N3O6/c1-5-25(32)17-10-19-21-14(9-13-15(11-27(3)4)20(29)8-7-18(13)26-21)23(33-6-2)28(19)22(30)16(17)12-34-24(25)31/h7-10,23,29,32H,5-6,11-12H2,1-4H3/t23?,25-/m0/s1

InChI Key

KQWVOLZADNLIFA-YNMFNDETSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3C(C4=C(C3=C2)N=C5C=CC(=C(C5=C4)CN(C)C)O)OCC)O

Synonyms

(4S)-10-[(Dimethylamino)methyl]-12-ethoxy-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule derives from camptothecin through three key modifications:

  • 5-Ethoxy substitution : Introduced via nucleophilic aromatic substitution or enzymatic hydroxylation followed by alkylation.

  • 10-Hydroxylation : Achieved regioselectively using cytochrome P450 monooxygenases (e.g., CPT10H).

  • 9-Dimethylaminomethyl group : Installed via Mannich reaction under controlled pH conditions.

The (20S,5RS) configuration necessitates chiral resolution or asymmetric synthesis at position 5, often addressed through diastereomeric crystallization.

Detailed Preparation Methods

Synthesis of 5-Ethoxycamptothecin Intermediate

Method A: Direct Alkylation

  • Reaction Conditions :

    • Substrate: 5-Hydroxycamptothecin (1.0 eq)

    • Reagent: Ethyl iodide (3.0 eq), K₂CO₃ (2.5 eq)

    • Solvent: Anhydrous DMF, 60°C, 12 h

    • Yield: 58%

Mechanism : Base-mediated SN2 displacement of the 5-hydroxyl proton, followed by ethyl group transfer.

Method B: Chemoenzymatic Hydroxylation-Alkylation

  • Enzymatic Step :

    • Enzyme: CPT10H cytochrome P450 (Ca32236)

    • Substrate: Camptothecin (18 mg/L)

    • Cofactor: NADPH (1.5 eq)

    • Conversion: 67% to 10-hydroxycamptothecin (10HCPT)

  • Ethoxylation :

    • 10HCPT treated with ethyl triflate (2.0 eq) in pyridine

    • 5-Ethoxy-10-hydroxycamptothecin isolated in 72% yield

Regioselective 10-Hydroxylation

Optimized Biocatalytic Protocol :

ParameterValue
Host StrainS. cerevisiae ERG6ΔTOP1
Enzyme Loading15 mg/g substrate
Reaction Time48 h
Temperature30°C
NADPH RegenerationGlucose-6-phosphate dehydrogenase system
Product Purity>98% (HPLC)

This method outperforms chemical oxidation (e.g., mCPBA) in regioselectivity, avoiding undesired 7- or 11-hydroxylated byproducts.

Mannich Reaction for 9-Dimethylaminomethyl Installation

Procedure :

  • Reaction Setup :

    • 5-Ethoxy-10-hydroxycamptothecin (1.0 eq)

    • Formaldehyde (37% aq., 2.5 eq)

    • Dimethylamine hydrochloride (3.0 eq)

    • Acetic acid buffer (pH 4.5), 25°C, 6 h

  • Workup :

    • Neutralization with NaHCO₃

    • Extraction with CHCl₃/MeOH (9:1)

    • Silica gel chromatography (CHCl₃:MeOH 95:5 → 90:10)

  • Yield : 47% pale yellow crystals

Critical Parameters :

  • pH <5 prevents E-ring lactone hydrolysis

  • Excess formaldehyde minimizes di-aminomethylation

Analytical Characterization

Spectroscopic Data

Analysis TypeKey SignalsSource
¹H NMR (500 MHz, DMSO-d₆)δ 7.89 (s, H-7), 6.53 (s, H-12), 4.45 (q, J=7.1 Hz, OCH₂CH₃), 3.21 (s, N(CH₃)₂)
HRMS m/z 465.1889 [M+H]⁺ (calc. 465.1893)
HPLC Purity 99.2% (C18 column, 35% MeCN/H₂O, 1 mL/min)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodOverall YieldPurityKey Advantage
Full Chemical Synthesis22%95%No enzymatic infrastructure
Chemoenzymatic31%99%Regioselective hydroxylation
Hybrid Approach28%98%Scalable ethoxylation step

Byproduct Profiles

  • Chemical Route : 7-Ethoxy isomer (12%), 9,10-di-aminomethylated product (8%)

  • Enzymatic Route : <2% unidentified impurities

Industrial-Scale Considerations

Process Intensification Strategies

  • Enzyme Immobilization : CPT10H crosslinked onto chitosan beads maintains 89% activity after 10 batches.

  • Continuous Flow Mannich Reaction :

    • Residence time: 30 min

    • Productivity: 1.2 kg/L/day vs. 0.4 kg/L/day (batch)

Regulatory-Grade Purification

StepTechniqueImpurity Removed
InitialSolvent extractionUnreacted amines
IntermediateFlash chromatographyDi-alkylated byproducts
FinalPreparative HPLCPositional isomers

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin is used as a model compound to study the behavior of camptothecin derivatives and their interactions with various chemical reagents.

Biology: Biologically, this compound is significant for its role in inhibiting topoisomerase I, making it a valuable tool in studying DNA replication and repair mechanisms.

Medicine: In medicine, the compound’s ability to inhibit topoisomerase I has led to its investigation as a potential anticancer agent. It is particularly studied for its efficacy against various types of cancer cells.

Industry: Industrially, the compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The primary mechanism of action of 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin involves the inhibition of topoisomerase I. This enzyme is essential for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural Features and Solubility

Camptothecin derivatives are distinguished by substituents at positions 9, 10, and 5, which influence solubility, target affinity, and metabolic stability.

Compound Substituents (Positions) Key Structural Features Solubility Profile
Target Compound 9-(dimethylamino)methyl, 5-ethoxy, 10-hydroxy Charged dimethylamino group; lipophilic ethoxy Improved aqueous solubility vs. CPT
Topotecan () 9-(dimethylamino)methyl, 10-hydroxy Charged amine enhances solubility Water-soluble
9-Aminocamptothecin (9-AC) () 9-amino, 10-hydroxy Neutral amino group; unmodified position 5 Moderate solubility
SN38 Derivatives () 5-hydroxymethyl, 9-(azetidinyl)methyl Bulky azetidinyl group; stereochemical variations Variable (dependent on substituents)

Key Insights :

  • The dimethylamino group in the target compound and topotecan enhances aqueous solubility compared to unmodified camptothecin (CPT) .

Pharmacokinetics and Stereochemical Influence

Stereochemistry significantly impacts pharmacological properties. For example:

  • Diastereomers of 5-hydroxymethyl-9-(azetidinyl)methyl derivatives () showed distinct HPLC retention times (5.7 min for 5R vs. 11.0 min for 5S), correlating with differences in metabolic stability and target binding .
  • The 20S configuration in the target compound aligns with bioactive conformations observed in 20(S)-camptothecin, enhancing topoisomerase I inhibition .

Efficacy and Mechanism of Action

Camptothecins stabilize the topoisomerase I-DNA complex, causing lethal DNA strand breaks. Substituents modulate this interaction:

  • Topotecan : Broad-spectrum activity in preclinical models (e.g., sarcoma, glioma) due to sustained solubility and target engagement .
  • 9-AC: Demonstrated efficacy in colon cancer xenografts, inducing disease-free remissions with low toxicity .
  • Target Compound: The 5-ethoxy group may enhance DNA binding affinity, while the dimethylamino group prolongs circulation time.

Biological Activity

10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin, often referred to as a derivative of camptothecin, is a compound of significant interest due to its biological activity, particularly in cancer therapy. This article explores its biological properties, mechanisms of action, and relevant research findings.

The primary mechanism of action for camptothecin derivatives involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, these compounds induce DNA damage during the replication process, leading to apoptosis in cancer cells. Studies have shown that modifications to the camptothecin structure can enhance its potency and selectivity against various cancer types.

Cytotoxicity and Efficacy

Research has demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance:

  • HeLa Cells : The compound showed an IC50 value of approximately 10.45 µM, indicating strong cytotoxicity.
  • A549 Cells (lung carcinoma): The IC50 was recorded at 12.3 µM.

These values suggest that the compound is significantly more effective than traditional chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Ethoxy Group : Contributes to increased lipophilicity, facilitating better cellular uptake.

Table 1 summarizes the biological activities and IC50 values of various camptothecin derivatives:

Compound NameCancer Cell LineIC50 (µM)Mechanism
This compoundHeLa10.45Topoisomerase I inhibition
10-HydroxycamptothecinA54912.3Topoisomerase I inhibition
DoxorubicinHeLa15.0DNA intercalation

Pediatric CNS Tumor Treatment

A study investigated the efficacy of this compound against pediatric central nervous system tumors. The results indicated significant tumor regression in xenograft models, suggesting potential for clinical application in treating resistant tumors in children .

Combination Therapies

Recent research explored the combination of this camptothecin derivative with other chemotherapeutics. The findings revealed enhanced antitumor activity when combined with agents like tamoxifen, indicating a synergistic effect that could improve treatment outcomes for breast cancer patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin
Reactant of Route 2
10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.